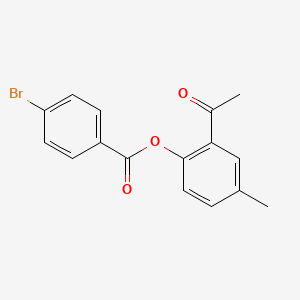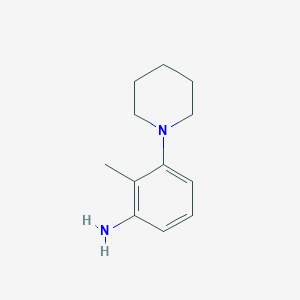
2-Acetyl-4-methylphenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-methylphenyl 4-bromobenzoate, also known as PAP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. PAP is a member of the benzocaine family of compounds, which are known for their anesthetic properties. However, PAP is unique in that it has been found to have other properties that make it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
"2-Acetyl-4-methylphenyl 4-bromobenzoate" and its derivatives are often subjects of synthetic and characterization studies. For example, research has focused on the synthesis and spectroscopic characterization of similar compounds, employing techniques like FTIR, NMR, and XRD to elucidate their structural and electronic properties. These studies provide foundational knowledge for further applications in materials science and pharmaceuticals (Diwaker et al., 2015).
Antioxidant Properties
Compounds with bromophenol structures, akin to "this compound," have been isolated from natural sources and evaluated for their antioxidant activities. Studies show that these bromophenols possess potent scavenging activities against radicals like DPPH and ABTS, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Ke-kai Li et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of structurally related compounds has highlighted their potential as therapeutic agents. For instance, certain derivatives have been synthesized and screened for antimicrobial activity, revealing their effectiveness against specific pathogens. This points to the possibility of utilizing these compounds in developing new antimicrobial drugs (V. Mulwad & A. S. Hegde, 2009).
Halogenation Reagents
The utility of aryl halides, including compounds similar to "this compound," as halogenation reagents has been explored. These compounds can be employed in the bromination and iodination of arene-tethered diols, demonstrating their versatility in synthetic chemistry applications (Fucheng Yin et al., 2022).
Fluorescence Sensing
Derivatives of "this compound" have been investigated for their use as fluorescence sensors. Such compounds can selectively detect analytes like 2,4,6-trinitrophenol (TNP) and acetate ions, showcasing their potential in developing sensitive and selective fluorescent probes for environmental and biological applications (J. Ni et al., 2016).
Wirkmechanismus
Target of Action
Many organic compounds like “2-Acetyl-4-methylphenyl 4-bromobenzoate” interact with various proteins, enzymes, or receptors in the body. The exact target can vary widely depending on the specific structure of the compound .
Mode of Action
The mode of action of organic compounds can involve a variety of biochemical interactions. For instance, the compound might inhibit an enzyme, bind to a receptor, or interfere with a cellular process .
Biochemical Pathways
Organic compounds can affect numerous biochemical pathways. The specific pathways involved would depend on the compound’s target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence a compound’s bioavailability .
Result of Action
The result of a compound’s action can range from the modulation of a physiological process to the alleviation of a symptom or the cure of a disease. The exact effects depend on the compound’s target and mode of action .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in reactions such as oxidation, reduction, and hydrolysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(2-acetyl-4-methylphenyl) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWNIJGTRUIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)
![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)



![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
